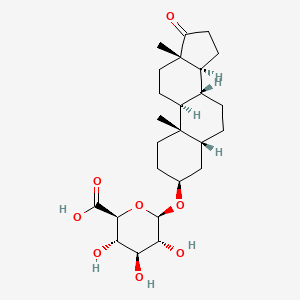

Etiocholanolone 3-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Etiocholanolone 3-glucuronide is a steroid glucosiduronic acid having etiocholanolone as the steroid component. It has a role as a human blood serum metabolite, a human urinary metabolite, a human xenobiotic metabolite and a marine xenobiotic metabolite. It is a steroid glucosiduronic acid and a 17-oxo steroid. It is a conjugate acid of an this compound(1-).

Applications De Recherche Scientifique

Biological Significance

Etiocholanolone 3-glucuronide is primarily formed in the liver through glucuronidation, a process that enhances the solubility of steroids for excretion. The glucuronidation pathway is essential for detoxifying and eliminating various endogenous and exogenous compounds from the body. The increased water solubility of glucuronides facilitates renal excretion, making them important in pharmacokinetics and toxicology studies .

Metabolism and Excretion

- Formation : Etiocholanolone is converted to its glucuronide form by UDP-glucuronosyltransferases (UGTs) in the liver .

- Excretion : The glucuronide form is predominantly excreted via urine, where it can be quantified to assess steroid metabolism in clinical settings .

Clinical Applications

This compound has been studied for its potential diagnostic applications, particularly in evaluating adrenal function and monitoring steroid hormone levels.

Adrenal Function Testing

- Diagnostic Use : Measurement of etiocholanolone and its glucuronide can provide insights into adrenal cortex function. Abnormal levels may indicate adrenal disorders or dysfunctions .

Hormonal Balance Assessment

- Steroid Profiling : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to simultaneously quantify this compound alongside other steroid hormones in urine samples. This profiling aids in understanding hormonal balance during different life stages, particularly in children and adolescents .

Research Applications

Research into this compound extends beyond clinical diagnostics into areas such as developmental biology and toxicology.

Developmental Biology

- Embryonic Development Studies : Research indicates that etiocholanolone plays a role in avian embryonic development by influencing erythropoiesis (the formation of red blood cells). Studies have shown that maternal testosterone is converted to etiocholanolone in embryos, which may affect early growth rates and tissue development .

Toxicology and Environmental Impact

- Biomarkers for Exposure : The presence of steroid glucuronides, including this compound, can serve as biomarkers for exposure to environmental pollutants or endocrine disruptors. Monitoring these metabolites can help assess the impact of such substances on human health .

Analytical Techniques

The quantification of this compound typically employs advanced analytical techniques:

| Technique | Description | Application Area |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive method for quantifying steroid metabolites in biological samples | Clinical diagnostics, research |

| High-Performance Liquid Chromatography (HPLC) | Used for separating different steroid forms before detection | Environmental analysis |

Case Studies

Several studies have highlighted the significance of this compound:

- A study utilizing LC-MS/MS demonstrated the effective quantification of this compound in urine samples from adolescents, revealing age-related variations in steroid metabolism .

- Research on avian embryos indicated that maternal etiocholanolone levels could influence embryonic development, although no significant effects on growth rates were observed under controlled conditions .

Propriétés

Formule moléculaire |

C25H38O8 |

|---|---|

Poids moléculaire |

466.6 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6R)-6-[[(3S,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14+,15+,16+,18+,19+,20-,21+,23-,24+,25+/m1/s1 |

Clé InChI |

VFUIRAVTUVCQTF-GYFJWSTRSA-N |

SMILES isomérique |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

SMILES canonique |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Synonymes |

(3alpha,5alpha)-17-oxoandrostan-3-yl beta-D-glucopyranosiduronic acid androsterone glucosiduronate androsterone glucuronide androsterone glucuronide, (3beta,5alpha)-isomer androsterone glucuronide, (beta-D)-isomer androsterone glucuronide, sodium salt, (3alpha,5alpha)-isomer androsterone glucuronide, sodium salt, (3alpha,5beta)-isomer etiocholanolone glucuronide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.